(S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole
Overview
Description
(S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C18H15N3O and its molecular weight is 289.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticholinesterase, Anticancer, and Antioxidant Properties : Novel benzoxazole and naphthoxazole analogs, including the one , have shown promising anticholinesterase, anticancer, and antioxidant properties. These findings suggest potential applications in Alzheimer's disease and cancer therapies (Skrzypek et al., 2022).
Antifungal Activity : Certain fluorescent derivatives of this compound demonstrate good antifungal activity against strains like Candida albicans and Aspergillus niger, indicating potential applications in combating fungal infections (Phatangare et al., 2013).
Inhibiting Efflux Pumps in Bacteria : 1,8-Naphthyridine sulfonamides, closely related to the compound of interest, have shown potential as inhibitors of TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This property could be significant in addressing antibiotic resistance (Oliveira-Tintino et al., 2020).
Bioactive Compounds with Photoluminescence : 2-Substituted naphtho[1,2-d]oxazole derivatives, similar to the compound , show potential as bioactive compounds with possible biological and photochromatic activities (Kumar et al., 2020).
Anti-inflammatory Agents : A related compound, 3-benzyl-5-phenyl-3H-imidazo[4,5-c][1,8]naphthyridin-4(5H)-one, has shown potent oral anti-inflammatory activity, comparable to glucocorticoids (Suzuki et al., 1992).
Antibacterial Activity : Novel 1,8-naphthyridine-based derivatives show potent antibacterial activity against various bacterial strains, underscoring the compound's potential in antimicrobial applications (Kundenapally et al., 2019).
Sensitivity to Micro-environments : Naphthoxazolyl benzoxazole derivatives exhibit high sensitivity to different micro-environments, showing varied absorption and emission properties in solvents of different polarities. This characteristic suggests potential applications in molecular sensing and environmental monitoring (Phatangare et al., 2013).
Dyes and Pigments : The compound has been used in the synthesis of dyes, particularly in creating yellow to orange disperse dyes, suggesting applications in the textile industry (Prabhu & Seshadri, 1984).
Photoluminescence Applications : Functionalized benzo[g][1,8]naphthyridine derivatives synthesized from similar compounds have shown promising fluorescence properties, making them suitable for efficient photoluminescence applications (Kumar et al., 2017).
Drug Discovery and Pharmacology : New heterocyclic systems containing fragments related to the compound have been synthesized, indicating potential applications in drug discovery and pharmacological research (Sirakanyan et al., 2018).
Properties
IUPAC Name |
(4S)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-2-5-13(6-3-1)11-15-12-22-18(20-15)16-9-8-14-7-4-10-19-17(14)21-16/h1-10,15H,11-12H2/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCPPTWLAGSJCG-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=C(C=CC=N3)C=C2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC3=C(C=CC=N3)C=C2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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